2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC16495639
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrN3O |
|---|---|
| Molecular Weight | 216.04 g/mol |
| IUPAC Name | 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C6H6BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h3H,1-2H2,(H,8,11) |
| Standard InChI Key | AQNVNERGMIGLDV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=CC(=N2)Br)C(=O)N1 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.04 g/mol |
| IUPAC Name | 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
| XLogP3 | 0.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Classification and Relevance
As a nitrogen-containing heterocycle, this compound is part of a broader class explored for drug discovery due to their ability to mimic endogenous molecules. Its derivatives have shown promise as allosteric modulators of glutamate receptors, which regulate synaptic plasticity and neurotransmission .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves cyclization and halogenation steps. A common route begins with the condensation of hydrazine derivatives with α,β-unsaturated ketones, followed by bromination using (NBS) under controlled conditions. Reaction parameters such as temperature (reflux vs. room temperature) and solvent polarity significantly impact yield and purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, 80°C, 12h | 65 |
| Bromination | NBS, , 0°C | 78 |
Reactivity and Functionalization
The bromine atom at position 2 serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). The ketone group undergoes nucleophilic addition or reduction to alcohols using sodium borohydride (). Oxidation with potassium permanganate () can yield carboxylic acid derivatives, expanding its utility in structure-activity relationship (SAR) studies.
Biological Activity and Mechanisms
Allosteric Modulation of mGluRs
This compound and its derivatives act as negative allosteric modulators (NAMs) of mGluR2 and positive allosteric modulators (PAMs) of mGluR5 . By binding to receptor sites distinct from orthosteric ligands, they fine-tune glutamate signaling without competing with endogenous agonists.
Table 3: Pharmacological Profiles of Derivatives
| Derivative | Target | |
|---|---|---|
| 4k | mGluR5 | 12 nM (EC50) |
| VC16495639 | mGluR2 | 45 nM (IC50) |
Preclinical Efficacy and Toxicity
Applications in Neurological Drug Discovery
Schizophrenia and Cognitive Disorders
Modulation of mGluR2/3 and mGluR5 offers a novel approach to treating schizophrenia by addressing glutamatergic hypofunction, a hypothesis supported by NMDA receptor antagonist models . Negative modulation of mGluR2 may reduce anxiety without inducing sedation, a drawback of benzodiazepines.
Neuroprotection and Beyond
Emerging evidence suggests neuroprotective effects in models of Parkinson’s disease, attributed to reduced excitotoxicity and oxidative stress.
Analytical Characterization
Spectroscopic Methods
Computational Modeling
Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, aligning with its moderate solubility in polar solvents .
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